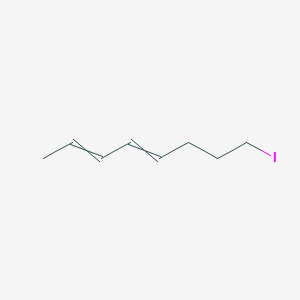
8-Iodoocta-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodoocta-2,4-diene is an organic compound characterized by the presence of an iodine atom attached to an eight-carbon chain with two conjugated double bonds. This compound falls under the category of conjugated dienes, which are known for their unique reactivity and stability due to the delocalization of π-electrons across the double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoocta-2,4-diene typically involves the halogenation of octa-2,4-diene. One common method is the addition of iodine to octa-2,4-diene in the presence of a catalyst or under specific reaction conditions that promote the formation of the desired product. The reaction can be carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodoocta-2,4-diene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in this compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Cycloaddition Reactions: The compound can undergo Diels-Alder reactions with dienophiles to form cyclic adducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Addition Reactions: Hydrogen bromide or chlorine can be added to the double bonds under controlled conditions.
Cycloaddition Reactions: The Diels-Alder reaction typically requires a dienophile and may be catalyzed by Lewis acids.
Major Products:
Substitution Reactions: Products include azido-octa-2,4-diene and cyano-octa-2,4-diene.
Addition Reactions: Products include 8-bromo-octa-2,4-diene and 8-chloro-octa-2,4-diene.
Cycloaddition Reactions: Cyclic adducts with various structural features depending on the dienophile used.
Wissenschaftliche Forschungsanwendungen
8-Iodoocta-2,4-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Iodoocta-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds and the iodine atom with various reagents. The iodine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
2,4-Octadiene: A non-halogenated analog with similar conjugated double bonds but lacking the iodine atom.
7-Methylocta-2,4-diene: A methyl-substituted analog with different reactivity due to the presence of the methyl group.
Uniqueness: 8-Iodoocta-2,4-diene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-halogenated and methyl-substituted analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and participate in various chemical transformations.
Eigenschaften
CAS-Nummer |
143903-04-2 |
|---|---|
Molekularformel |
C8H13I |
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
8-iodoocta-2,4-diene |
InChI |
InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
WYDQXOXNHMCLHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


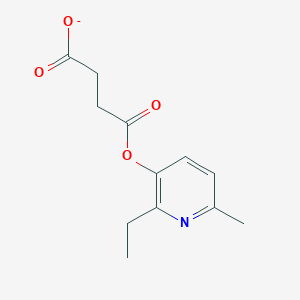
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
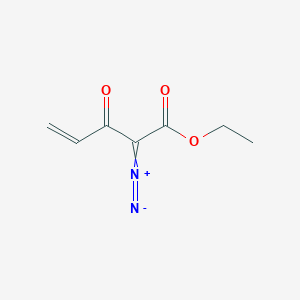
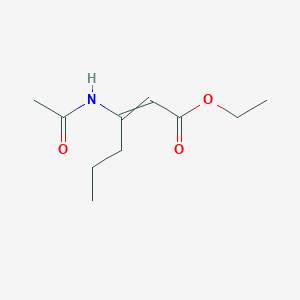

![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
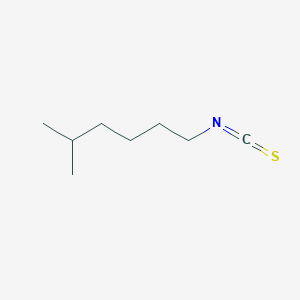
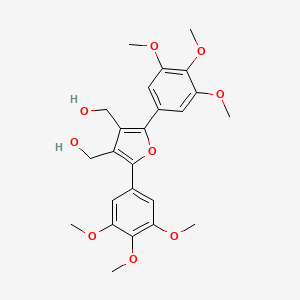
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
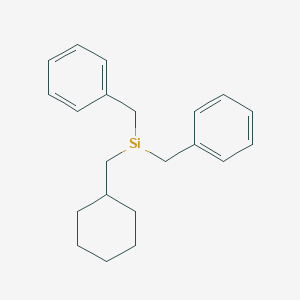
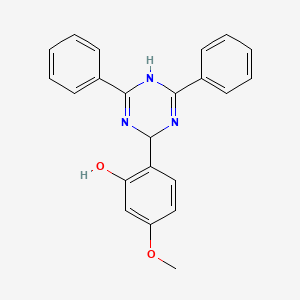
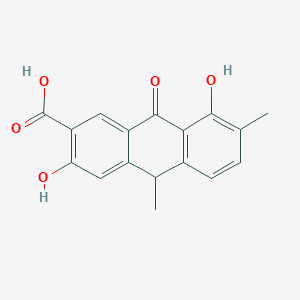
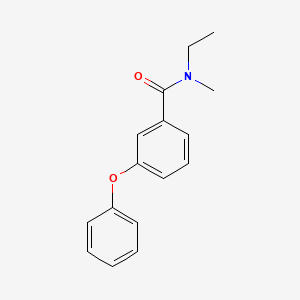
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
